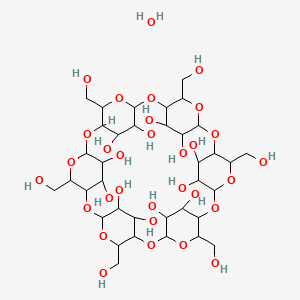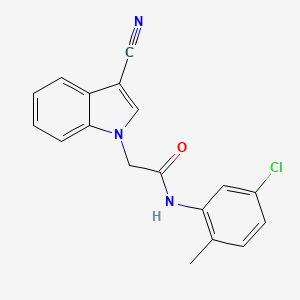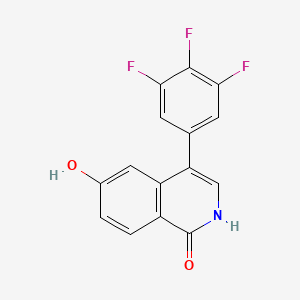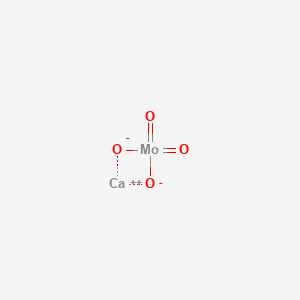![molecular formula C10H17NO B12507753 N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)
N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide: is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique structureThe bicyclo[1.1.1]pentane motif is known for its ability to mimic the para-substituted phenyl ring in biologically active compounds, making it a valuable bioisostere .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Carbene Insertion: One of the primary methods for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another practical method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Industrial Production Methods: The industrial production of N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide typically involves scalable methods such as photoredox catalysis and strain-release amination of propellane . These methods allow for the production of the compound in multi-gram to kilogram quantities, making it feasible for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine: In drug discovery, the bicyclo[1.1.1]pentane motif is employed as a bioisostere for phenyl rings, enhancing the solubility, potency, and metabolic stability of lead compounds . This can lead to the development of more effective and safer pharmaceuticals .
Industry: The compound is also used in materials science for the development of molecular rods, rotors, and supramolecular linker units . Its unique properties make it suitable for applications in liquid crystals, FRET sensors, and metal-organic frameworks .
Mecanismo De Acción
The mechanism by which N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide exerts its effects involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the geometry and electronic properties of phenyl rings, allowing it to interact with biological targets in a similar manner . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
[1.1.1]Propellane: Another compound featuring the bicyclo[1.1.1]pentane core, used in similar applications.
Uniqueness: N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in drug discovery and materials science, where its bioisosteric properties can be leveraged to develop novel compounds with enhanced performance .
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H17NO/c1-9(2,3)8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
QGVQINSVZAXHOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC12CC(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)

![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)



![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)
![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)

![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)

